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Compound of Interest

Compound Name: 4-Bromo-2-tert-butylphenol

Cat. No.: B178157 Get Quote

This technical guide provides an in-depth analysis of 4-Bromo-2-tert-butylphenol, focusing on

its Fourier-Transform Infrared (FTIR) and Mass Spectrometry (MS) profiles. This document is

intended for researchers, scientists, and professionals in drug development and analytical

chemistry, offering detailed spectral data, experimental protocols, and workflow visualizations

to aid in the identification and characterization of this compound.

Introduction
4-Bromo-2-tert-butylphenol (C₁₀H₁₃BrO) is a substituted phenol of interest in various

chemical and pharmaceutical research areas.[1] Its molecular structure, featuring a hydroxyl

group, a bulky tert-butyl group, and a bromine atom on the aromatic ring, gives rise to a unique

spectroscopic fingerprint. Accurate interpretation of its FTIR and mass spectra is crucial for its

unambiguous identification, purity assessment, and understanding its chemical behavior. This

guide outlines the expected spectral characteristics and provides standardized protocols for

acquiring such data.

Compound Properties:[1]

Molecular Formula: C₁₀H₁₃BrO

Molecular Weight: 229.11 g/mol

IUPAC Name: 4-bromo-2-tert-butylphenol
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The infrared spectrum of 4-Bromo-2-tert-butylphenol is characterized by

absorption bands corresponding to the vibrations of its specific chemical bonds.

Predicted FTIR Spectral Data
The following table summarizes the principal infrared absorption bands expected for 4-Bromo-
2-tert-butylphenol, based on the analysis of similar phenolic compounds.[2][3][4]

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

~3400 - 3200 Strong, Broad O-H Stretch Phenolic Hydroxyl

~3000 - 2850 Medium to Strong
C-H Stretch (sp³ and

sp²)
tert-Butyl & Aromatic

~1600 - 1580 Medium C=C Stretch Aromatic Ring

~1470 - 1440 Medium C-H Bend tert-Butyl

~1250 - 1150 Strong C-O Stretch Phenolic Ether

~880 - 800 Strong
C-H Out-of-plane

Bend
Substituted Aromatic

~600 - 500 Medium to Strong C-Br Stretch Aryl Halide

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, enabling the determination of its molecular weight and structural features.

The presence of a bromine atom is a key feature in the mass spectrum of 4-Bromo-2-tert-
butylphenol due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural

abundance.[5] This results in a characteristic M/M+2 isotope pattern for the molecular ion and

any bromine-containing fragments.[6][7]

Predicted Mass Spectrum Fragmentation Data
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While a complete, experimentally verified mass spectrum for 4-Bromo-2-tert-butylphenol is
not readily available, a fragmentation pattern can be predicted based on the analysis of its

isomer, 2-Bromo-4-tert-butylphenol, and established fragmentation principles for substituted

phenols and alkylbenzenes.[8][9] The molecular ion is expected to be observed, and the most

significant fragmentation pathway involves the loss of a methyl group from the tert-butyl

substituent to form a stable benzylic carbocation.

m/z (Predicted) Ion Formula Description

228 / 230 [C₁₀H₁₃BrO]⁺˙

Molecular Ion (M⁺˙) peak,

showing the M/M+2 isotope

pattern for Bromine.

213 / 215 [C₉H₁₀BrO]⁺

Base Peak. Loss of a methyl

radical (•CH₃) from the tert-

butyl group.[8]

134 [C₉H₁₀O]⁺

Loss of Bromine radical (•Br)

from the m/z 213/215

fragment.

135 [C₉H₁₁O]⁺
Fragment resulting from further

rearrangements.[8]

Experimental Protocols
The following sections detail standardized methodologies for acquiring high-quality FTIR and

mass spectra for solid phenolic compounds like 4-Bromo-2-tert-butylphenol.

FTIR Spectroscopy Protocol (ATR Method)
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid

and liquid samples.

Instrument Setup: Use a Bruker Alpha T FTIR spectrometer or equivalent, equipped with a

diamond ATR accessory.[10]
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Background Scan: Before sample analysis, record a background spectrum of the clean,

empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum.

Sample Preparation: Place a small amount of the solid 4-Bromo-2-tert-butylphenol powder

directly onto the ATR crystal.

Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact

between the sample and the crystal.[11]

Scanning: Collect the spectrum over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

To improve the signal-to-noise ratio, co-add and average 32 scans.[10]

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g.,

isopropanol or ethanol) and a soft tissue.

Mass Spectrometry Protocol (Electron Ionization - GC-
MS)
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard

method for the analysis of volatile and semi-volatile organic compounds.

Sample Preparation: Prepare a dilute solution of 4-Bromo-2-tert-butylphenol in a volatile

organic solvent such as dichloromethane or ethyl acetate.

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph

equipped with a suitable capillary column (e.g., a nonpolar DB-5ms or similar). Use a

temperature program to ensure the elution of the compound.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's

ion source. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV),

causing ionization and fragmentation.[12]

Mass Analysis: The resulting ions (the molecular ion and various fragments) are accelerated

and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z)

ratio.[5]

Detection: An electron multiplier or similar detector records the abundance of each ion.
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Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The

data is typically compared against spectral libraries for identification.

Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental

workflow and the predicted fragmentation pathway.

Figure 1. General Experimental Workflow
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Caption: Figure 1. General Experimental Workflow for Spectroscopic Analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b178157?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2. Predicted MS Fragmentation Pathway
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Caption: Figure 2. Predicted Electron Ionization Fragmentation Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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